molecular formula C6H7F2LiO3 B6218069 lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate CAS No. 2751620-46-7

lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate

Cat. No. B6218069
CAS RN: 2751620-46-7
M. Wt: 172.1
InChI Key:
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Description

Lithium (1+) 3-(difluoromethyl)oxolane-3-carboxylate, also known as LiDFO, is a novel compound with a wide range of applications in scientific research and laboratory experiments. This organic compound is a colorless, water-soluble salt with a melting point of 64.5 °C. It has a molecular weight of 246.09 g/mol and a molecular formula of C6H9F2O4Li. LiDFO is a lithium salt of the carboxylic acid difluoromethyl oxolane-3-carboxylic acid, which has been used for a variety of purposes in the laboratory.

Mechanism of Action

The mechanism of action of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate is not yet fully understood. However, it is believed that the compound binds to proteins through electrostatic interactions, which can then affect the activity of the proteins. It has also been suggested that lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate can affect the conformation of proteins, which can lead to changes in the protein’s activity. Additionally, lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate may act as an allosteric modulator of enzymes, which can lead to changes in the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate are not yet fully understood. However, it is believed that the compound can affect the activity of enzymes and other proteins, which can lead to changes in cell metabolism and physiology. In addition, lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate has been shown to affect the activity of ion channels, which can lead to changes in the cell’s electrical activity.

Advantages and Limitations for Lab Experiments

Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate has a number of advantages for laboratory experiments. It is a water-soluble salt, which makes it easy to work with in aqueous solutions. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of experiments. However, lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate also has some limitations. It is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate research. One potential direction is to explore the biochemical and physiological effects of the compound in more detail. Additionally, further research could be conducted on the mechanism of action of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate and how it affects the activity of enzymes and other proteins. Further research could also be conducted on the use of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate as a fluorescent probe for imaging and as a stabilizer for proteins in solution. Finally, further research could be conducted on the synthesis of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate and the development of more efficient and cost-effective methods.

Synthesis Methods

Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate can be synthesized using a variety of methods. One method involves the reaction of lithium carbonate with difluoromethyl oxolane-3-carboxylic acid in an aqueous solution. This reaction produces a lithium salt of the carboxylic acid, which can then be purified and crystallized. Another method involves the reaction of lithium hydroxide with difluoromethyl oxolane-3-carboxylic acid in an aqueous solution. This reaction produces a lithium salt of the carboxylic acid, which can then be purified and crystallized.

Scientific Research Applications

Lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate has a wide range of applications in scientific research. It has been used in the study of enzyme kinetics, as a reagent in organic synthesis, and as a catalyst in organic reactions. It has also been used in the study of ion channels, as a ligand for binding to proteins, and as a buffer for pH control. In addition, lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate has been used in the study of membrane proteins, as a fluorescent probe for imaging, and as a stabilizer for proteins in solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis of lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate can be achieved through a one-pot reaction of difluoromethyl ketone, ethyl glyoxylate, and lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "Difluoromethyl ketone", "Ethyl glyoxylate", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Add difluoromethyl ketone, ethyl glyoxylate, and lithium hydroxide to a suitable solvent in a reaction vessel.", "Stir the mixture at room temperature for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the desired lithium(1+) 3-(difluoromethyl)oxolane-3-carboxylate." ] }

CAS RN

2751620-46-7

Molecular Formula

C6H7F2LiO3

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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